molecular formula C19H20ClNO4 B1666932 Bezafibrat CAS No. 41859-67-0

Bezafibrat

Katalognummer: B1666932
CAS-Nummer: 41859-67-0
Molekulargewicht: 361.8 g/mol
InChI-Schlüssel: IIBYAHWJQTYFKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bezafibrat ist ein Fibrate-Arzneimittel, das hauptsächlich als lipidsenkendes Mittel zur Behandlung von Hyperlipidämie eingesetzt wird. Es hilft, das Cholesterin der niedrigen Dichte (LDL) und Triglyceride im Blut zu senken, während es das Cholesterin der hohen Dichte (HDL) erhöht. This compound wurde 1971 patentiert und 1978 für die medizinische Anwendung zugelassen .

Wissenschaftliche Forschungsanwendungen

Bezafibrat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound wirkt hauptsächlich als Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors Alpha (PPARα). Es hat auch eine gewisse Aktivität auf den Peroxisomen-Proliferator-aktivierten Rezeptor Gamma (PPARγ) und den Peroxisomen-Proliferator-aktivierten Rezeptor Delta (PPARδ). Durch die Aktivierung dieser Rezeptoren erhöht this compound die Expression von Genen, die am Lipidstoffwechsel beteiligt sind, was zu einer Verringerung des Cholesterins der niedrigen Dichte (LDL) und der Triglyceride sowie zu einem Anstieg des Cholesterins der hohen Dichte (HDL) führt .

Wirkmechanismus

Target of Action

Bezafibrate is an antilipemic agent that primarily targets Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR-alpha . It is also suggested that Bezafibrate might have some effects on PPAR-gamma and PPAR-delta . These receptors play a crucial role in the regulation of lipid metabolism, thereby controlling the levels of cholesterol and triglycerides in the body .

Mode of Action

Bezafibrate acts as an agonist of PPAR-alpha, meaning it binds to this receptor and activates it . This activation leads to a decrease in low-density lipoproteins (LDL) and an increase in high-density lipoproteins (HDL) . LDL is often referred to as “bad cholesterol” because high levels can lead to plaque buildup in the arteries, while HDL, or “good cholesterol,” helps remove cholesterol from the body .

Biochemical Pathways

The activation of PPARs by Bezafibrate influences several biochemical pathways. It leads to the reduction of elevated VLDL and LDL, while increasing HDL levels . Furthermore, Bezafibrate has been shown to upregulate multidrug resistance protein 3 (MDR3) P-glycoprotein, resulting in a reduction in the cytotoxicity of hydrophobic bile acids .

Pharmacokinetics

Bezafibrate is well absorbed following oral administration . Approximately 50% of the drug is metabolized, and the remaining 50% is excreted unchanged in urine, with the remainder as metabolites . About 3% is excreted in feces . The half-life of Bezafibrate is between 1-2 hours .

Result of Action

The primary result of Bezafibrate’s action is the lowering of elevated blood lipids, specifically triglycerides and cholesterol . This results in a decrease in LDL and an increase in HDL . Bezafibrate also reduces the number of complex IV-immunodeficient muscle fibers and improves cardiac function .

Action Environment

Environmental factors can influence the action of Bezafibrate. For instance, the presence of certain effluent organic matter (EfOM) model compounds, such as humic acid (HA), bovine serum albumin (BSA), and sodium alginate (AGS), can affect the ozonation of Bezafibrate . Moreover, UV/chlorine treatment, a novel disinfection method, has shown to effectively degrade Bezafibrate in water environments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bezafibrat wird durch eine Kondensationsreaktion zwischen N-para-Hydroxybenzolethyl-4-chlorbenzamid und Ethyl-2-brom-2-methylpropionat synthetisiert. Die Reaktion erfolgt über eine Williamson-Ether-Synthese, gefolgt von der Hydrolyse der Estergruppe in einem alkalischen Reaktionsmedium .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Synthese von this compound die Verwendung von Kaliumhydroxid und Ethanol als Lösungsmittel. Das Reaktionsgemisch wird auf 40 °C erhitzt und eine Stunde lang gehalten. Nach der Reaktion wird das Gemisch mit Salzsäure neutralisiert, gefolgt von einer Wäsche mit Wasser und Natriumhydrogencarbonat. Das Produkt wird dann aus Ethanol umkristallisiert, um reines this compound zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bezafibrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte und chlorierte Derivate sowie Acylamino-Spaltungs- und Demethylierungsprodukte .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • Fenofibrat
  • Gemfibrozil
  • Ciprofibrat

Vergleich

Bezafibrat ist unter den Fibraten einzigartig aufgrund seiner breiteren Aktivität auf mehrere Subtypen des Peroxisomen-Proliferator-aktivierten Rezeptors (PPARα, PPARγ und PPARδ). Dieses breitere Aktivitätsprofil kann zu seiner Wirksamkeit bei der Behandlung einer größeren Bandbreite von Lipidstörungen und Stoffwechselerkrankungen im Vergleich zu anderen Fibraten beitragen .

Eigenschaften

IUPAC Name

2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBYAHWJQTYFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029869
Record name Bezafibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bezafibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>54.3 [ug/mL] (The mean of the results at pH 7.4), 1.55e-03 g/L
Record name SID855877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Bezafibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

It is generally accepted that bezafibrate is likely an agonist of PPAR-alpha. However, certain other investigations have also suggested that the substance might also elicit some effects on PPAR-gamma and PPAR-delta too.
Record name Bezafibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

41859-67-0
Record name Bezafibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41859-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bezafibrate [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041859670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bezafibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name bezafibrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bezafibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bezafibrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEZAFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9449Q51XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bezafibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

186 °C
Record name Bezafibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bezafibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bezafibrate
Reactant of Route 2
Reactant of Route 2
Bezafibrate
Reactant of Route 3
Bezafibrate
Reactant of Route 4
Reactant of Route 4
Bezafibrate
Reactant of Route 5
Bezafibrate
Reactant of Route 6
Bezafibrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.